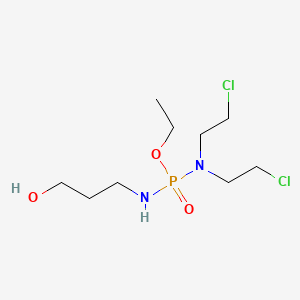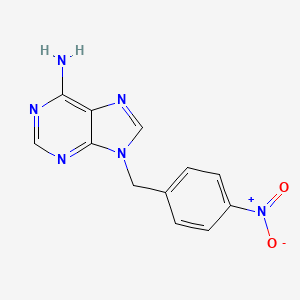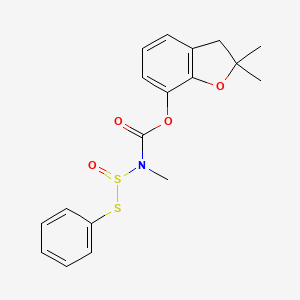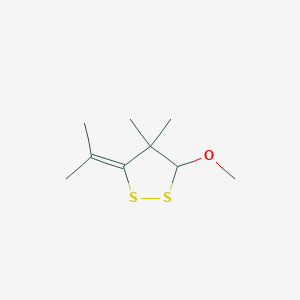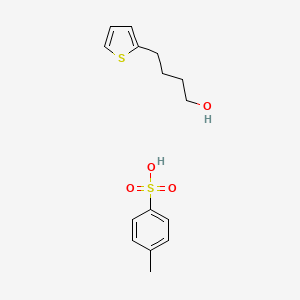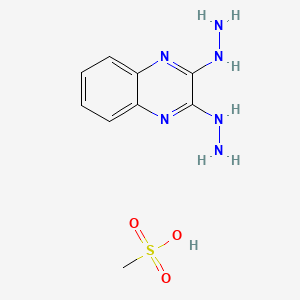
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is a complex organic compound with significant potential in various scientific fields. This compound is part of the quinoxaline family, known for its diverse biological and chemical properties. The structure of this compound includes a quinoxalinedione core, which is a bicyclic compound containing nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate typically involves the condensation of dimethyloxalate with o-phenylenediamine . This reaction forms the quinoxalinedione core, which can then be further modified to introduce the dihydrazone and methanesulfonate groups. The reaction conditions often require a solvent such as ethanol and a catalyst to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinedione core to dihydroquinoxaline.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the core structure
Applications De Recherche Scientifique
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate involves its interaction with specific molecular targets. The quinoxalinedione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxyquinoxaline: Shares the quinoxaline core but has hydroxyl groups instead of dihydrazone and methanesulfonate groups.
Quinoxaline, 2,3-dihydroxy-: Another derivative with similar core structure but different functional groups.
Uniqueness
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other quinoxaline derivatives.
Propriétés
Numéro CAS |
73029-87-5 |
|---|---|
Formule moléculaire |
C9H14N6O3S |
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
(3-hydrazinylquinoxalin-2-yl)hydrazine;methanesulfonic acid |
InChI |
InChI=1S/C8H10N6.CH4O3S/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4) |
Clé InChI |
KUWSRUPFNHGQAR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1=CC=C2C(=C1)N=C(C(=N2)NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


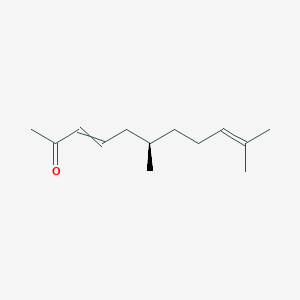
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
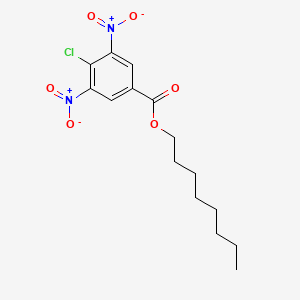
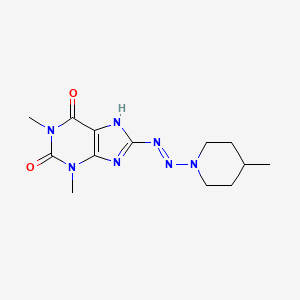
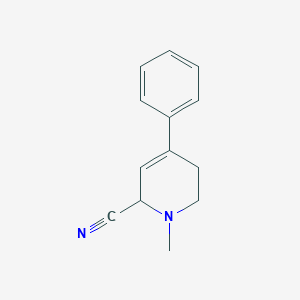
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)


